molecular formula C6H8BrN3 B15147148 3-Bromo-2-hydrazinyl-6-methylpyridine

3-Bromo-2-hydrazinyl-6-methylpyridine

Cat. No.: B15147148
M. Wt: 202.05 g/mol
InChI Key: WNUAXTJBNFTERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydrazinyl-6-methylpyridine: is an organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrazination or bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2-hydrazinyl-6-methylpyridine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as pyridine N-oxides.

    Reduction: Reduced forms like hydrazine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8BrN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

WNUAXTJBNFTERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.